

A Comparative In Vitro Safety Profile of Cidofovir Diphosphate and Adefovir Diphosphate

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Compound of Interest

Compound Name: *Cidofovir diphosphate*

Cat. No.: *B12547099*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro safety profiles of **cidofovir diphosphate** and adefovir diphosphate, the active intracellular metabolites of the antiviral drugs cidofovir and adefovir, respectively. The information presented herein is compiled from various in vitro studies to assist researchers in understanding the cytotoxic and mitochondrial effects of these compounds.

Executive Summary

Cidofovir and adefovir are acyclic nucleoside phosphonates effective against a range of DNA viruses. Their therapeutic use is often limited by nephrotoxicity. In vitro studies are crucial for elucidating the underlying mechanisms of this toxicity. Both cidofovir and adefovir require intracellular phosphorylation to their active diphosphate forms to exert their antiviral and cytotoxic effects. A key determinant of their toxicity, particularly in renal cells, is their interaction with organic anion transporters (OATs), which leads to high intracellular concentrations. While both compounds exhibit cytotoxicity, studies suggest that cidofovir may have a higher cytotoxic potential in renal cell models. The primary mechanism of adefovir-induced mitochondrial toxicity is the depletion of mitochondrial DNA (mtDNA) through the inhibition of DNA polymerase gamma. In contrast, cidofovir appears to have a lesser effect on this enzyme.

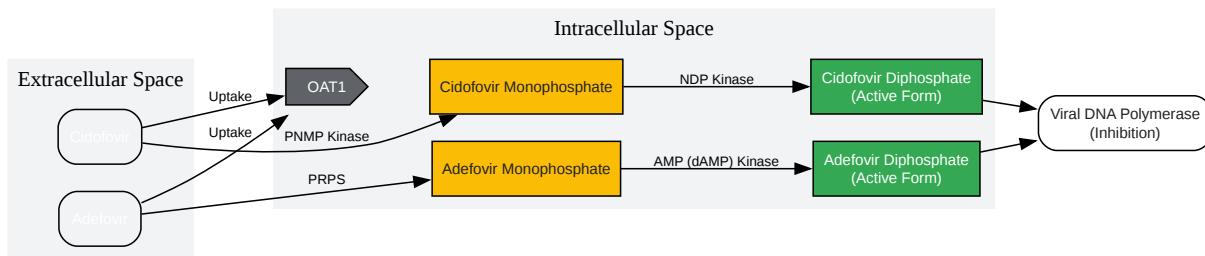
Data Presentation

Table 1: In Vitro Cytotoxicity (IC50) of Cidofovir and Adefovir in Various Cell Lines

Cell Line	Compound	IC50 (μM)	Comments
CHO (Chinese Hamster Ovary)	Cidofovir	>1000	Low cytotoxicity in cells lacking OAT1.[1]
Adefovir		>1000	Low cytotoxicity in cells lacking OAT1.[1]
CHO-hOAT1 (CHO expressing human OAT1)	Cidofovir	~2.5	Approximately 400-fold more cytotoxic than in parental CHO cells.[1]
Adefovir		~0.2	Approximately 500-fold more cytotoxic than in parental CHO cells.[1]
HEK293 (Human Embryonic Kidney)	Cidofovir	Not cytotoxic	In wildtype cells.[2]
Adefovir		Not cytotoxic	In wildtype cells.[2]
HEK293-OAT1 (HEK293 expressing OAT1)	Cidofovir	Significantly increased cytotoxicity	Intracellular concentrations are a key determinant of toxicity.[2]
Adefovir		Significantly increased cytotoxicity	Intracellular concentrations are a key determinant of toxicity.[2]
ciPTEC-OAT1 (conditionally immortalized Proximal Tubule Epithelial Cells expressing OAT1)	Cidofovir	Higher cytotoxic potential than adefovir	Ranking of cytotoxic potential: cidofovir > tenofovir > adefovir.[3]
Adefovir		Lower cytotoxic potential than cidofovir	

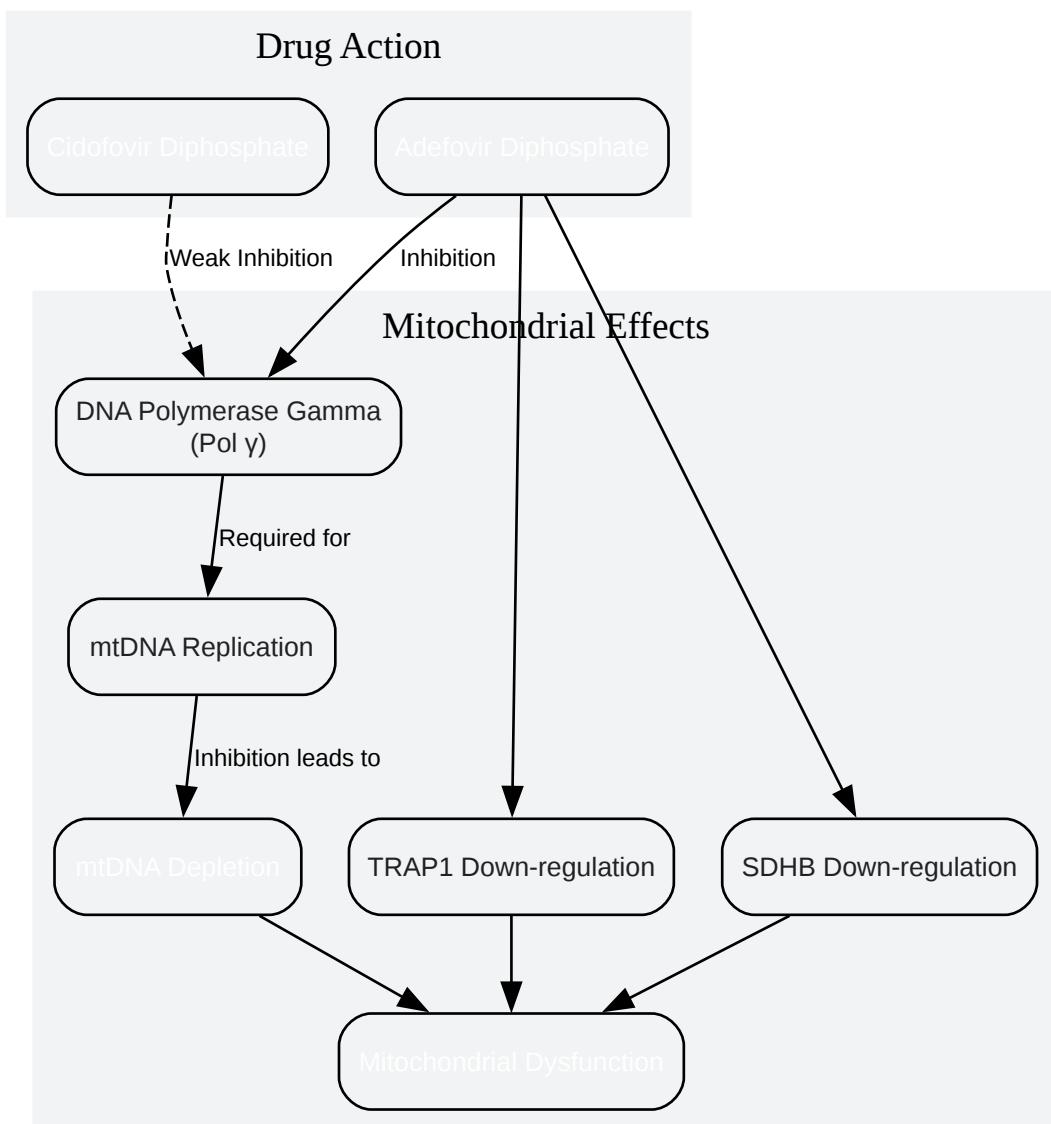
Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation time, assay method).

Mandatory Visualization



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Caption: Cellular uptake and activation pathway of cidofovir and adefovir.



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